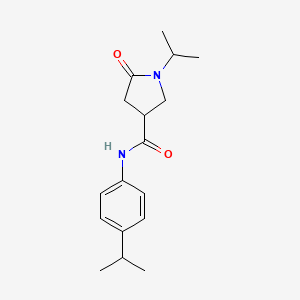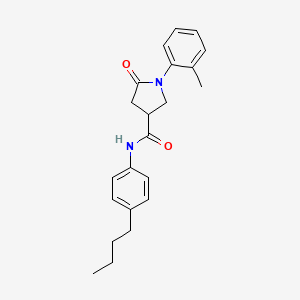
1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as IPP, has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act as an inhibitor of various enzymes, including proteases and kinases. 1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. 1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. 1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and microglia. 1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, 1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of low concentrations in experiments. Another advantage is its stability, which allows for long-term storage without degradation. However, one limitation is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is the development of new synthetic methods for 1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide that are more efficient and environmentally friendly. Another direction is the investigation of the structure-activity relationship of 1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide to identify new compounds with improved efficacy and safety profiles. Additionally, the potential of 1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, should be further explored.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been investigated for its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. In drug discovery, 1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In materials science, 1-isopropyl-N-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
5-oxo-1-propan-2-yl-N-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)13-5-7-15(8-6-13)18-17(21)14-9-16(20)19(10-14)12(3)4/h5-8,11-12,14H,9-10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRZJWYLFAQXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-thiophenecarboxamide](/img/structure/B4104613.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4104618.png)
![2-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B4104623.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4104631.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4104643.png)
![[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-methoxyphenyl]methanol](/img/structure/B4104645.png)

![2-(5-methyl-2-pyridinyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4104654.png)

![2-{4-[6-amino-5-cyano-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-3-phenyl-1H-pyrazol-1-yl}acetamide](/img/structure/B4104675.png)
![2-[3-allyl-1-(4-fluorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4104680.png)
![2-[(6-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4104685.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4104692.png)
![2-amino-7-(4-tert-butylphenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4104701.png)